1,10-Undecanediol, 11-iodo-

Description

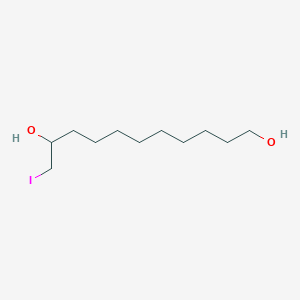

1,10-Undecanediol (B8456778), 11-iodo- is a specialized organic molecule characterized by an eleven-carbon aliphatic backbone. What makes this compound particularly interesting from a synthetic standpoint is the presence of three distinct functional groups: a primary hydroxyl group at one end (C-1), a secondary hydroxyl group at the tenth carbon (C-10), and an iodine atom at the terminal eleventh position (C-11). This arrangement confers upon it the status of a multifunctional building block, a class of compounds highly prized in organic synthesis for the versatility they offer. The long aliphatic chain provides a flexible scaffold, while the hydroxyl and iodo groups serve as handles for a variety of chemical transformations.

The synthesis of molecules like 1,10-Undecanediol, 11-iodo- is conceptually rooted in well-established methodologies for creating dihydroxy and halogenated long-chain aliphatic systems. The preparation of long-chain diols, for instance, can be achieved through various means, including the reduction of corresponding dicarboxylic acids or their esters. mdpi.com The use of renewable resources, such as the oxidation of fatty acids, also presents a pathway to long-chain diacids that can be further converted to diols. mdpi.com

The introduction of a halogen, specifically iodine, onto an aliphatic chain can be accomplished through several classic and modern techniques. For aliphatic alcohols, conversion to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., sodium iodide in acetone (B3395972), the Finkelstein reaction) is a common strategy. Alternatively, direct conversion of an alcohol to an alkyl iodide can be achieved using reagents like triphenylphosphine (B44618), iodine, and imidazole. Decarboxylative halogenation offers another route where a carboxylic acid is converted to an alkyl halide with one less carbon atom. acs.org

In the specific context of a molecule with pre-existing hydroxyl groups, selective protection is often a necessary preliminary step to ensure that only the desired position is halogenated. For instance, in the synthesis of related bifunctional compounds like 11-bromo-1-undecanol, a diol is often the starting point, with one hydroxyl group being selectively replaced by a halogen. mdpi-res.commdpi.com

Multifunctional building blocks are the linchpins of efficient and convergent synthetic strategies, allowing chemists to construct complex molecular frameworks with greater precision and fewer steps. rsc.orgnih.gov The value of a compound like 1,10-Undecanediol, 11-iodo- lies in the orthogonal reactivity of its functional groups. The iodo group, being an excellent leaving group, is amenable to a wide array of nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.org This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at one end of the molecule.

Simultaneously, the two hydroxyl groups offer another set of reactive sites. They can be oxidized to ketones or aldehydes, esterified, or etherified. researchgate.netacs.org The presence of both a primary and a secondary alcohol allows for potential regioselective reactions. This dual-functionality enables the molecule to be elongated or functionalized in a stepwise and controlled manner, making it a potentially valuable intermediate in the synthesis of natural products, polymers, and other advanced materials. rsc.orgresearchgate.net For example, the diol functionality could be used to form polyesters, while the iodo group remains available for subsequent modification. mdpi.com

While specific academic literature extensively detailing 1,10-Undecanediol, 11-iodo- is not prominent, its research context can be inferred from the established chemistry of its constituent functional groups. Its potential applications would likely be in areas where long, flexible chains with multiple points of attachment are required.

The presence of the iodo group makes it a prime candidate for surface modification studies, where the molecule could be anchored to a substrate via a coupling reaction, leaving the hydroxyl groups exposed for further functionalization. In polymer chemistry, it could act as a chain extender or a cross-linking agent where the different reactivities of the functional groups can be exploited under different reaction conditions.

Below is a table outlining potential research applications and the corresponding reactive sites of 1,10-Undecanediol, 11-iodo-.

| Potential Research Area | Key Functional Group(s) Involved | Type of Transformation | Potential Outcome |

| Natural Product Synthesis | Iodo Group, Diol | Cross-Coupling, Oxidation, Esterification | Elongation of carbon skeleton, introduction of new stereocenters. |

| Polymer Chemistry | Diol, Iodo Group | Polycondensation, Post-polymerization modification | Synthesis of functional polyesters with modifiable side chains. |

| Materials Science | Iodo Group | Surface Grafting (e.g., on silicon wafers) | Creation of self-assembled monolayers with hydrophilic termini. |

| Medicinal Chemistry | All | Derivatization | Synthesis of long-chain ethers or esters with potential biological activity. |

The strategic placement of the functional groups in 1,10-Undecanediol, 11-iodo- makes it a theoretically valuable, albeit specialized, tool for the synthetic chemist. Its utility would be most pronounced in multi-step syntheses where control over reactivity and the sequential introduction of different molecular fragments are crucial for success.

Structure

2D Structure

3D Structure

Properties

CAS No. |

142999-77-7 |

|---|---|

Molecular Formula |

C11H23IO2 |

Molecular Weight |

314.20 g/mol |

IUPAC Name |

11-iodoundecane-1,10-diol |

InChI |

InChI=1S/C11H23IO2/c12-10-11(14)8-6-4-2-1-3-5-7-9-13/h11,13-14H,1-10H2 |

InChI Key |

RTGYMKZOVZGBII-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC(CI)O)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,10 Undecanediol, 11 Iodo and Its Precursors

Regioselective and Stereoselective Syntheses of 1,10-Undecanediol (B8456778) Derivatives

The precursor, 1,10-undecanediol, is an achiral and symmetrical molecule featuring two primary hydroxyl groups at its termini. nih.gov Consequently, any synthetic strategy aiming for a mono-functionalized derivative like 1,10-Undecanediol, 11-iodo- must address the challenge of regioselectivity—differentiating between these two identical -OH groups.

While direct modification often leads to statistical mixtures, several approaches can achieve regioselectivity:

Enzymatic Catalysis: Lipases can be employed for the selective acylation of one hydroxyl group, leveraging the enzyme's three-dimensional structure to distinguish between the two ends of the long alkane chain. This creates a mono-protected intermediate that allows for the selective modification of the remaining free hydroxyl group.

Polymer-Supported Reagents: Attaching the diol to a solid support via one of the hydroxyl groups allows for the transformation of the other. Subsequent cleavage from the support yields the mono-functionalized product.

Protecting Group Strategies: A cornerstone of modern organic synthesis is the use of protecting groups. By carefully controlling stoichiometry and reaction conditions, it is possible to achieve mono-protection of the diol, which is a common strategy discussed in detail in section 2.3.

Stereoselectivity becomes relevant when introducing chiral centers into the undecane (B72203) backbone. For instance, the asymmetric dihydroxylation of an unsaturated precursor like undec-10-en-1-ol can produce a chiral triol derivative with controlled stereochemistry. chemistrysteps.com Such chiral building blocks can then be further elaborated to access a range of stereochemically defined 1,10-undecanediol derivatives.

Introduction of the 11-Iodo Moiety: Methodological Advancements and Challenges

The conversion of a terminal hydroxyl group to an iodo group is a fundamental transformation in the synthesis of 1,10-Undecanediol, 11-iodo-. This process requires careful selection of reagents to ensure high yield and compatibility with other functional groups, particularly the second hydroxyl group in the diol precursor.

The conversion of primary alcohols to alkyl iodides is a well-established transformation. chemguide.co.uk In the context of a diol like 1,10-undecanediol, if an excess of the halogenating agent is used, di-iodination is the likely outcome. studysmarter.co.uk Common methods include:

Reaction with Hydrogen Halides: Using hydrogen iodide (HI) can convert alcohols to alkyl iodides. The reactivity order is 3° > 2° > 1° alcohols. libretexts.org For primary alcohols, the reaction proceeds via an SN2 mechanism. libretexts.org HI can be generated in situ from sodium or potassium iodide and a non-oxidizing acid like concentrated phosphoric(V) acid (H₃PO₄). chemguide.co.uk

Phosphorus Halides: Phosphorus triiodide (PI₃), typically formed in situ from red phosphorus and iodine, is an effective reagent for converting primary and secondary alcohols to their corresponding iodides. chemguide.co.uk

Appel Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols to alkyl iodides under mild conditions. It is particularly useful for sensitive substrates.

Sulfonate Ester Displacement: A two-step process involving the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., NaI, KI) in a suitable solvent like acetone (B3395972) (the Finkelstein reaction). libretexts.orgyoutube.com This SN2 reaction proceeds with an inversion of configuration if the carbon is a stereocenter. libretexts.org

| Method | Reagents | Mechanism | Key Advantages | Potential Challenges with Diols |

|---|---|---|---|---|

| Hydrogen Halide | KI / H₃PO₄ (generates HI) | SN2 | Cost-effective reagents. | Requires acidic conditions; risk of di-iodination. |

| Phosphorus Halide | P / I₂ (generates PI₃) | SN2 | High reactivity, good yields. | Risk of di-iodination; reagent can be harsh. |

| Appel Reaction | PPh₃ / I₂ | SN2 | Mild conditions, good for sensitive substrates. | Stoichiometric phosphine (B1218219) oxide byproduct; risk of di-iodination. |

| Finkelstein Reaction | 1. TsCl or MsCl, pyridine (B92270) 2. NaI, acetone | SN2 | Mild conditions, high yield, avoids rearrangements. youtube.com | Two-step process; potential for di-sulfonation followed by di-iodination. |

The primary challenge in synthesizing 1,10-Undecanediol, 11-iodo- from its diol precursor is achieving mono-iodination. Since both primary hydroxyl groups have identical reactivity, a direct reaction typically yields a statistical mixture of unreacted starting material, the desired mono-iodo product, and the undesired di-iodo byproduct.

Several strategies can be employed to achieve the desired selectivity:

Stoichiometric Control: Using a limited amount (sub-stoichiometric) of the iodinating reagent can favor the formation of the mono-substituted product. However, this approach inevitably produces a mixture that requires careful chromatographic separation, often leading to a lower isolated yield of the desired compound.

Protecting Group Strategy: This is the most reliable and widely used method for differentiating two identical functional groups. It involves the selective protection of one hydroxyl group, followed by the chemical transformation of the other, and a final deprotection step. This sequential approach ensures that the reaction occurs only at the desired position.

Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can be used to transport the diol from an aqueous phase to an organic phase where the reaction occurs. The long, lipophilic undecane chain may lead to interactions with the catalyst that favor mono-reaction at one end of the molecule, though this is often substrate-dependent.

Protecting Group Strategies and Sequential Functionalization Approaches

A sequential functionalization approach using protecting groups is the most robust method for the regioselective synthesis of 1,10-Undecanediol, 11-iodo-. The process involves three key steps:

Mono-protection of 1,10-Undecanediol: The first step is to selectively protect one of the two hydroxyl groups. This can be achieved by using one equivalent or a slight excess of a protecting group reagent. Bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS) or triphenylsilyl (TIPS)) or the trityl (Tr) group, are often used as they can sterically hinder the protection of the second hydroxyl group, thus favoring mono-protection. utsouthwestern.edu While a statistical mixture is still possible, careful control of reaction conditions can provide a good yield of the mono-protected diol.

Iodination of the Free Hydroxyl Group: With one hydroxyl group masked, the remaining free alcohol can be converted to an iodide using one of the methods described in section 2.2.1. The choice of iodination reagent must be compatible with the chosen protecting group. For example, silyl ethers are stable under many neutral or basic conditions (e.g., Appel reaction) but are sensitive to strong acids. utsouthwestern.edu

Deprotection: The final step is the removal of the protecting group to unveil the second hydroxyl group, yielding the target molecule, 1,10-Undecanediol, 11-iodo-. The deprotection conditions must be mild enough to not affect the newly introduced carbon-iodine bond.

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability/Compatibility |

|---|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), or mild acid (e.g., AcOH) | Stable to bases, mild oxidants/reductants. Cleaved by strong acids and fluoride (B91410) ions. |

| Trityl (Triphenylmethyl) | Tr | Tr-Cl, pyridine | Mild acid (e.g., formic acid, TFA) | Bulky group, selective for primary alcohols. Unstable to strong acids. |

| Benzyl | Bn | BnBr, NaH | Catalytic hydrogenation (e.g., H₂, Pd/C) | Very stable to acidic and basic conditions, oxidation, and reduction. |

| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst (e.g., PPTS) | Aqueous acid (e.g., HCl, AcOH) | Stable to bases, nucleophiles, and hydrides. Unstable to acidic conditions. |

Alternative Synthetic Routes: Convergent and Divergent Approaches

Beyond the linear, sequential approach starting from 1,10-undecanediol, other synthetic strategies can be envisioned for preparing the target compound and its analogs.

Fragment A Synthesis (C6): Starting from 1,6-hexanediol, one could perform a mono-protection followed by oxidation of the free alcohol to an aldehyde, yielding a six-carbon fragment with a protected hydroxyl group and an aldehyde.

Fragment B Synthesis (C5): A five-carbon fragment could be prepared as a phosphonium (B103445) ylide (for a Wittig reaction) or a Grignard reagent, containing the iodo- functionality. For example, 1,5-diiodopentane (B146698) could be selectively converted to a mono-Grignard reagent.

Fragment Coupling: The two fragments are then coupled. For example, a Wittig reaction between the C6 aldehyde and a C5 ylide would form an eleven-carbon chain with a double bond, which would then be reduced. Alternatively, the C5 Grignard reagent could be coupled with a C6 fragment containing a suitable leaving group. Final deprotection would yield the target molecule.

Divergent Synthesis A divergent synthesis strategy starts from a common intermediate that can be converted into a variety of structurally related compounds. nih.gov This is particularly useful for creating a library of analogs for structure-activity relationship studies. A suitable common intermediate for a divergent synthesis of 1,10-Undecanediol, 11-iodo- could be 11-hydroxyundecanoic acid or a related derivative.

For example, starting with 11-bromoundec-1-ene:

Common Intermediate: Hydroboration-oxidation of the terminal alkene would yield 11-bromo-1,10-undecanediol.

Divergent Pathways:

Path A (Target Synthesis): The bromide could be converted to an iodide via a Finkelstein reaction (nucleophilic substitution with NaI), yielding 1,10-Undecanediol, 11-iodo-.

Path B (Analog Synthesis): The bromide could be reacted with other nucleophiles, such as sodium azide (B81097) (NaN₃) to form an azido-diol, or with an amine to form an amino-diol.

This approach allows for the efficient production of multiple functionalized undecanediol derivatives from a single, readily accessible precursor. nih.gov

Chemical Transformations and Reactivity Studies of 1,10 Undecanediol, 11 Iodo

Reactions Involving the Diol Functionality: Selective Oxidations and Derivatizations

Oxidation of Primary and Secondary Alcohol Groups

The selective oxidation of one alcohol group in the presence of another is a key transformation. Generally, primary alcohols are more readily oxidized than secondary alcohols. libretexts.orgwikipedia.org A variety of reagents are known to effect the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. wikipedia.orgchemistrysteps.comchemguide.co.uk

For 1,10-Undecanediol (B8456778), 11-iodo-, one could envision the selective oxidation of the primary alcohol at the C-1 position to an aldehyde or a carboxylic acid, leaving the secondary alcohol at C-10 and the iodo group at C-11 untouched under carefully controlled conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often employed for the conversion of primary alcohols to aldehydes. libretexts.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, would likely oxidize the primary alcohol to a carboxylic acid and could potentially also oxidize the secondary alcohol to a ketone. chemistrysteps.com

The selective oxidation of the secondary alcohol to a ketone, while preserving the primary alcohol, is a more challenging transformation but can be achieved using specific catalysts and reaction conditions.

Table 1: Plausible Oxidation Products of 1,10-Undecanediol, 11-iodo-

| Oxidizing Agent | Potential Primary Product(s) |

| Pyridinium chlorochromate (PCC) | 11-Iodo-10-hydroxyundecanal |

| Dess-Martin periodinane (DMP) | 11-Iodo-10-hydroxyundecanal |

| Potassium permanganate (KMnO4) | 11-Iodo-10-oxoundecanoic acid |

| Chromic acid (Jones reagent) | 11-Iodo-10-oxoundecanoic acid |

Note: This table is predictive and not based on published experimental data for 1,10-Undecanediol, 11-iodo-.

Esterification and Etherification Reactions of 1,10-Undecanediol, 11-iodo-

Both hydroxyl groups in 1,10-Undecanediol, 11-iodo- can undergo esterification and etherification. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for forming esters. libretexts.orgchemguide.co.ukmasterorganicchemistry.comkhanacademy.org It is a reversible process. masterorganicchemistry.com

Selective esterification of the less sterically hindered primary alcohol over the secondary alcohol could likely be achieved by using a bulky acylating agent or by controlling the stoichiometry of the reagents.

Etherification, the formation of an ether, can be accomplished through various methods, including the Williamson ether synthesis. libretexts.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. libretexts.org In the context of 1,10-Undecanediol, 11-iodo-, one could selectively form a monoether at the primary hydroxyl group under controlled basic conditions.

Reactivity of the 11-Iodo Group: Nucleophilic Substitutions and Eliminations

The secondary iodo group at the C-11 position is a good leaving group, making this site susceptible to nucleophilic substitution and elimination reactions. byjus.com

C-X Bond Activation in Cross-Coupling Reactions and Related Processes

The carbon-iodine bond is amenable to activation by transition metal catalysts, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.netnih.govmit.eduacs.org These cross-coupling reactions are fundamental in modern organic synthesis.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of 1,10-Undecanediol, 11-iodo- with an organoboron reagent. nih.govacs.org

Negishi Coupling: This involves the coupling with an organozinc reagent, often catalyzed by nickel or palladium. mit.eduacs.org

Heck Coupling: This reaction would couple the iodoalkane with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This would involve the coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a carbon-nitrogen bond by reacting 1,10-Undecanediol, 11-iodo- with an amine.

The presence of the diol functionality might require protection before subjecting the molecule to the often basic conditions of these cross-coupling reactions to avoid side reactions.

Formation of Carbon-Heteroatom Bonds at the C-11 Position

Beyond palladium-catalyzed methods, the iodo group can be displaced by various heteroatom nucleophiles in classic S_N2 reactions. libretexts.orgchemguide.co.uk These reactions would proceed with inversion of stereochemistry at the C-11 position. Potential nucleophiles include:

Azides: To introduce a nitrogen functionality.

Cyanides: For the formation of a nitrile.

Thiols: To form a thioether.

Alkoxides: To form an ether, potentially leading to intramolecular cyclization if one of the hydroxyl groups acts as the nucleophile.

Interactions and Synergistic Effects Between Hydroxyl and Iodo Functionalities

The proximity of the hydroxyl group at C-10 to the iodo group at C-11 can lead to interesting intramolecular reactions and stereochemical outcomes.

One of the most significant potential reactions is intramolecular cyclization. nih.govchemrxiv.orgchemrxiv.orgorganic-chemistry.org Under basic conditions, the hydroxyl group at C-10 could be deprotonated to form an alkoxide. This alkoxide could then act as an internal nucleophile, displacing the iodide at C-11 to form a cyclic ether, specifically a substituted tetrahydrofuran (B95107) ring. This type of reaction is known as an intramolecular Williamson ether synthesis. The stereochemistry of the starting material would dictate the stereochemistry of the resulting cyclic ether.

The formation of iodohydrins from alkenes is a well-known reaction, and the reverse reaction, the conversion of an iodohydrin to an epoxide, can occur under basic conditions. organic-chemistry.org Therefore, treatment of 1,10-Undecanediol, 11-iodo- with a base could potentially lead to the formation of an epoxide at the C-10 and C-11 positions.

Cascade and Tandem Reactions Facilitated by 1,10-Undecanediol, 11-iodo-

The unique bifunctional nature of 1,10-Undecanediol, 11-iodo-, possessing both hydroxyl and iodo functionalities on a long aliphatic chain, makes it a suitable substrate for tandem reactions, particularly for the synthesis of macrocyclic structures. A prime example of such a process is the intramolecular Williamson ether synthesis, which proceeds as a two-step tandem sequence in a single reaction vessel. This reaction involves the initial deprotonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic substitution at the carbon bearing the iodide.

The efficiency of this tandem cyclization is influenced by several factors. High dilution conditions are typically employed to favor the intramolecular reaction over competing intermolecular polymerization. The choice of a strong, non-nucleophilic base is crucial for the complete formation of the alkoxide without interfering with the subsequent cyclization step. organicchemistrytutor.com While the formation of large rings can be entropically disfavored compared to smaller rings, the flexible nature of the undecane (B72203) chain in 1,10-Undecanediol, 11-iodo- allows it to adopt a conformation that facilitates the intramolecular ring closure. libretexts.org

Competing with the desired intramolecular cyclization is the intermolecular Williamson ether synthesis, where the alkoxide of one molecule reacts with the alkyl iodide of another, leading to the formation of polyethers. The prevalence of one pathway over the other is largely dependent on the reaction conditions, most notably the concentration of the substrate.

Below is a table summarizing the key aspects of the tandem intramolecular cyclization of 1,10-Undecanediol, 11-iodo-.

| Feature | Description |

| Reaction Type | Tandem (Deprotonation followed by Intramolecular SN2 Cyclization) |

| Substrate | 1,10-Undecanediol, 11-iodo- |

| Key Reagent | Strong, non-nucleophilic base (e.g., Sodium Hydride) |

| Intermediate | Alkoxide of 1,10-Undecanediol, 11-iodo- |

| Product | 1-hydroxy-12-oxacyclododecane |

| Reaction Conditions | High dilution to favor intramolecular cyclization. Anhydrous polar aprotic solvent (e.g., THF, DMF). |

| Competing Reaction | Intermolecular polymerization to form polyethers. |

Detailed research into the specific kinetics and optimization of this tandem reaction for 1,10-Undecanediol, 11-iodo- would provide valuable insights into the synthesis of novel macrocyclic ethers with potential applications in materials science and supramolecular chemistry.

Mechanistic Investigations of Reactions Involving 1,10 Undecanediol, 11 Iodo

Elucidation of Reaction Pathways for Diol Transformations

Long-chain diols such as 1,10-undecanediol (B8456778), the parent structure of the title compound, can undergo a variety of transformations. The presence of two hydroxyl groups, separated by a flexible ten-carbon chain, allows for both intramolecular and intermolecular reactions.

One significant reaction pathway is intramolecular cyclization to form a cyclic ether. This process is typically acid-catalyzed, involving the protonation of one hydroxyl group to form a good leaving group (water), followed by a nucleophilic attack by the second hydroxyl group. For a 1,10-diol, this would lead to the formation of a large 11-membered oxacycloundecane ring. The favorability of such a cyclization is governed by the chain length, with the formation of five- and six-membered rings being the most rapid. While the formation of larger rings is entropically disfavored, it can be promoted under high dilution conditions which favor intramolecular processes over intermolecular polymerization.

Another key transformation is oxidation . The primary hydroxyl groups of the diol can be oxidized to aldehydes and subsequently to carboxylic acids, depending on the oxidizing agent used. The presence of the iodo-substituent in 1,10-undecanediol, 11-iodo- would influence the choice of oxidant to avoid undesired reactions with the C-I bond.

Intermolecular reactions are also prevalent, particularly at higher concentrations. These include condensation reactions to form polyethers or polyesters if a dicarboxylic acid is present. The terminal iodo-group in 1,10-undecanediol, 11-iodo- adds another layer of reactivity, allowing for nucleophilic substitution reactions at that position.

Studies on the Mechanism of Iodo-Mediated Reactions

The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making the iodo-group an excellent leaving group in nucleophilic substitution reactions. In the context of 1,10-undecanediol, 11-iodo-, the terminal iodine atom can be displaced by a wide range of nucleophiles.

A key iodo-mediated reaction relevant to diols is iodocyclization . While typically applied to unsaturated alcohols to form cyclic ethers, the principles can inform potential intramolecular reactions of 1,10-undecanediol, 11-iodo-. In a hypothetical scenario, if one of the hydroxyl groups were converted to an alkoxide under basic conditions, it could potentially act as an internal nucleophile, displacing the iodide to form a cyclic ether. However, the long chain makes this intramolecular SN2 reaction less likely than intermolecular reactions.

The mechanism of reactions involving molecular iodine often proceeds through the formation of an iodonium (B1229267) ion intermediate, particularly in reactions with alkenes. nih.gov For a saturated halo-alcohol like 1,10-undecanediol, 11-iodo-, the reactivity of the iodo-group is primarily that of a leaving group in substitution reactions.

Kinetic and Thermodynamic Parameters of Key Transformations

For the intramolecular cyclization of a diol, the thermodynamics are influenced by the stability of the resulting ring. The formation of large rings is generally associated with a less favorable enthalpy and entropy of activation compared to smaller rings.

In nucleophilic substitution reactions at the C-I bond, the kinetics will be influenced by the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to faster reaction rates. The thermodynamics of the substitution will be dictated by the relative bond strengths of the C-I bond and the new bond being formed, as well as the stability of the leaving iodide ion.

Below is a hypothetical data table illustrating the expected relative reaction rates for the substitution of the iodo-group in 1,10-undecanediol, 11-iodo- with various nucleophiles, based on established nucleophilicity trends.

| Nucleophile | Solvent | Expected Relative Rate |

| CN⁻ | DMSO | Very Fast |

| I⁻ | Acetone (B3395972) | Fast |

| RS⁻ | Ethanol | Fast |

| N₃⁻ | Ethanol/Water | Moderate |

| Br⁻ | Acetone | Moderate |

| CH₃COO⁻ | Methanol | Slow |

| H₂O | Water | Very Slow |

This table is illustrative and based on general principles of nucleophilic substitution.

Transition State Analysis and Reaction Intermediate Characterization

The transition states and intermediates in reactions of 1,10-undecanediol, 11-iodo- can be inferred from analogous systems.

In an SN2 reaction at the terminal carbon bearing the iodine, the transition state would involve a pentacoordinate carbon atom, with the nucleophile and the leaving iodide ion positioned 180° apart. The stability of this transition state, and thus the reaction rate, is sensitive to steric hindrance. For a primary iodoalkane like 1,10-undecanediol, 11-iodo-, the steric hindrance is minimal, favoring the SN2 pathway.

For an acid-catalyzed intramolecular cyclization , the key intermediate would be an oxonium ion formed by the protonation of one of the hydroxyl groups. The subsequent intramolecular nucleophilic attack by the other hydroxyl group would proceed through a transition state leading to the cyclic ether and the expulsion of a water molecule.

Characterization of reaction intermediates often relies on spectroscopic techniques. For instance, in situ NMR or IR spectroscopy could potentially be used to observe the formation of key intermediates in reactions involving 1,10-undecanediol, 11-iodo-, provided their lifetimes are sufficient.

Role of 1,10 Undecanediol, 11 Iodo As a Strategic Building Block in Complex Chemical Synthesis

Precursor for Macrocyclic and Supramolecular Architectures

The distinct positioning of functional groups in 1,10-Undecanediol (B8456778), 11-iodo- makes it an excellent precursor for the synthesis of macrocyclic compounds. The terminal iodide serves as an excellent leaving group for intramolecular nucleophilic substitution, while the hydroxyl groups can act as nucleophiles or be derivatized for other cyclization strategies.

One primary route to macrocyclization involves the intramolecular Williamson ether synthesis. By converting one or both hydroxyl groups into their corresponding alkoxides using a base, the resulting nucleophile can displace the iodide on the other end of the same molecule, forming a macrocyclic ether. The flexibility of the undecane (B72203) chain facilitates the adoption of a conformation suitable for ring closure.

Alternatively, 1,10-Undecanediol, 11-iodo- can participate in intermolecular reactions to form larger macrocyclic systems. For instance, reaction with a dicarboxylic acid under esterification conditions can lead to the formation of macrocyclic polyesters or macrodiolides. nih.gov Such reactions are often mediated by coupling agents like N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.gov The resulting macrocycles can serve as hosts in supramolecular chemistry or as foundational structures for more complex molecular designs.

| Reaction Type | Reactant(s) | Resulting Macrocycle | Key Features |

|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | 1,10-Undecanediol, 11-iodo- with base (e.g., NaH) | Macrocyclic Ether | Forms a C-O-C bond, ring size depends on which hydroxyl group reacts. |

| Intermolecular Esterification (Macrodiolide formation) | Two molecules of 1,10-Undecanediol, 11-iodo- with a dicarboxylic acid (e.g., adipic acid) | Macrocyclic Diester | Creates large ring structures containing two ester linkages. The iodo-groups remain for further functionalization. |

Intermediate in the Synthesis of Natural Product Analogues and Designed Molecules

The synthesis of natural product analogues is a critical endeavor for understanding structure-activity relationships and developing new therapeutic agents. nih.gov The long aliphatic chain of 1,10-Undecanediol, 11-iodo- makes it an ideal synthon for constructing analogues of lipidic natural products, such as very-long-chain polyunsaturated fatty acids (VLC-PUFAs) or macrolides. nsf.gov

The synthesis of these complex molecules often involves the strategic coupling of smaller, functionalized fragments. The terminal iodide of 1,10-Undecanediol, 11-iodo- is perfectly suited for carbon-carbon bond-forming reactions, such as SN2 reactions with acetylide anions or other carbon nucleophiles, effectively elongating the chain. youtube.com This approach allows for the introduction of unsaturation or other functional groups necessary to mimic the natural product's structure. For example, similar strategies have been employed in the synthesis of omega-iodoalkyl-substituted fatty acids for biological evaluation. nih.gov

Furthermore, the diol functionality can be selectively protected and deprotected throughout a synthetic sequence, allowing for the precise installation of other molecular fragments or modification at later stages. This modularity is a key principle in modern synthetic strategies aimed at creating libraries of analogues for biological screening. nih.gov

Integration into Polymer and Material Science Research

The dual reactivity of 1,10-Undecanediol, 11-iodo- provides a pathway for its use as a specialized monomer in polymer and materials science, enabling the creation of materials with tailored properties.

As a diol, the compound can serve as a monomer in step-growth polymerization. Polycondensation with dicarboxylic acids or their derivatives (like dimethyl esters) yields aliphatic polyesters. york.ac.uk The long C11 chain of the monomer imparts flexibility and hydrophobicity to the polymer backbone, while the pendant iodo-group, which remains intact during polymerization, provides a reactive handle for post-polymerization modification. This allows for the covalent attachment of various functional groups, crosslinkers, or bioactive molecules along the polymer chain, creating functional polymers with highly tunable properties. Enzymatic polymerization methods have also been successfully used to create polyesters from various aliphatic and aromatic diols. whiterose.ac.uk

| Polymer Type | Co-monomer | Polymerization Method | Key Property |

|---|---|---|---|

| Polyester | Dicarboxylic acid (e.g., sebacic acid) | Polycondensation | Flexible backbone with pendant iodo- groups for functionalization. |

| Polyurethane | Diisocyanate (e.g., MDI) | Polyaddition | Combines flexible undecane segments with rigid urethane (B1682113) linkages. |

Beyond polymerization, this building block can be used to synthesize components for specialty materials. For instance, it can be used to create long-chain organofunctional silanes for surface derivatization. researchgate.net The iodide can be converted into a terminal silane (B1218182) group, while the hydroxyls can be modified for other purposes. Such molecules are used to generate self-assembled monolayers on substrates like silicon or titanium, altering their surface properties. The long alkyl chain helps in the formation of ordered, dense molecular layers.

Synthesis of Chemical Probes and Labeling Reagents (Excluding Clinical/Diagnostic Use)

Bifunctional molecules, often called linkers or crosslinkers, are essential tools for constructing chemical probes to study biological systems. highforceresearch.comlumiprobe.com 1,10-Undecanediol, 11-iodo- is a prime example of a heterobifunctional linker, possessing two different types of reactive groups.

The primary iodide is a soft electrophile that reacts readily and selectively with soft nucleophiles, such as the thiol group in cysteine residues of proteins or other thiol-containing molecules. nih.govnih.gov This allows for the covalent attachment of the linker to a specific target. The diol functionality at the other end of the molecule serves as a versatile attachment point for a reporter group (e.g., a fluorophore), an affinity tag, or another biomolecule. The hydroxyl groups can be readily converted to other functionalities, such as amines or alkynes, to enable various conjugation chemistries like "click chemistry". nih.govnih.gov The long, flexible undecane chain provides spatial separation between the conjugated species, which can be crucial for maintaining their function. nih.gov

| Reactive End 1 (Iodide) | Linker Body | Reactive End 2 (Diol-derived) | Example Application |

|---|---|---|---|

| Alkylation of thiols (e.g., on a protein) | Flexible 11-carbon chain | Derivatized to an alkyne for "click" reaction with an azide-fluorophore | Fluorescently labeling a target protein. |

| Alkylation of amines | Flexible 11-carbon chain | Esterified with a biotin-carboxylic acid | Creating a biotin (B1667282) probe for affinity pull-down experiments. |

Advanced Spectroscopic and Analytical Methodologies for the Study of 1,10 Undecanediol, 11 Iodo

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,10-Undecanediol (B8456778), 11-iodo-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the connectivity of protons within the molecule. The key diagnostic signals for 1,10-Undecanediol, 11-iodo- are the triplets corresponding to the methylene (B1212753) groups directly attached to the iodine and hydroxyl functionalities. The protons on the carbon adjacent to the iodine (I-CH₂-) are expected to resonate at a lower field than typical alkane protons due to the deshielding effect of the electronegative iodine atom. Similarly, the protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) will also be shifted downfield. The large number of methylene groups in the undecane (B72203) chain will appear as a complex multiplet in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum distinguishes each unique carbon atom in the structure. For 1,10-Undecanediol, 11-iodo-, eleven distinct signals are expected, corresponding to the eleven carbon atoms of the undecane backbone. The carbon atom bonded to the iodine (C-I) is significantly shifted to a higher field (lower ppm value) compared to other alkanes, a characteristic feature of iodoalkanes. docbrown.info Conversely, the carbon atom bonded to the hydroxyl group (C-OH) appears at a lower field. The remaining nine methylene carbons of the chain will produce a series of closely spaced peaks.

Interactive Table: Predicted NMR Chemical Shifts (δ) for 1,10-Undecanediol, 11-iodo-

| Atom Position | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |

| HO-CH ₂- | ~3.64 (triplet) | ~62.9 |

| I-CH ₂- | ~3.20 (triplet) | ~7.2 |

| -(CH ₂)₉- | ~1.2-1.6 (multiplet) | ~25-35 |

| H O- | Variable (broad singlet) | - |

Mass Spectrometry (MS) Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. fiveable.me For 1,10-Undecanediol, 11-iodo-, techniques like Electron Ionization (EI) or softer ionization methods such as Electrospray Ionization (ESI) can be employed.

Under EI-MS, the molecular ion peak [M]⁺ may be weak or absent due to the instability of the ionized molecule. libretexts.orgchemguide.co.uk The fragmentation of long-chain alkanes typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.orgic.ac.uk Key fragmentation pathways for this molecule include:

Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols, leading to a resonance-stabilized cation. pressbooks.publibretexts.org

Loss of Water: Dehydration can occur, leading to a peak at [M-18]⁺. pressbooks.pub

Loss of Iodine: Cleavage of the C-I bond can result in a fragment corresponding to the loss of an iodine radical ([M-127]⁺).

Cleavage of the Alkyl Chain: Fragmentation along the undecane chain will produce a series of characteristic alkyl fragments. libretexts.org

Interactive Table: Expected Mass Spectrometry Fragments for 1,10-Undecanediol, 11-iodo-

| Fragment Ion | m/z (Mass/Charge) | Description |

| [C₁₁H₂₃IO₂]⁺ | 314 | Molecular Ion (M⁺) |

| [C₁₁H₂₁O]⁺ | 169 | Loss of I and H₂O |

| [C₁₁H₂₃O₂]⁺ | 187 | Loss of I |

| [CH₂I]⁺ | 141 | Alpha-cleavage at C10-C11 |

| [C₁₀H₂₁O₂]⁺ | 173 | Alpha-cleavage at C10-C11 |

| [C₁₁H₂₂O₂]⁺ | 296 | Loss of H₂O |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 1,10-Undecanediol, 11-iodo- is expected to show several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the methylene groups in the alkyl chain. The C-O stretching vibration will likely appear as a distinct peak around 1050-1150 cm⁻¹. The C-I stretching vibration is expected in the far-infrared region, typically around 500-600 cm⁻¹, which can sometimes be difficult to observe with standard instrumentation.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-I bond, while having a weak IR absorption, often produces a strong signal in the Raman spectrum, making it a useful diagnostic tool. The long CH₂ chain will also give rise to characteristic bands, such as the CH₂ twisting and wagging modes.

Interactive Table: Key Vibrational Frequencies for 1,10-Undecanediol, 11-iodo-

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad, strong) | Weak | Stretching |

| C-H (alkane) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C-H (alkane) | 1465-1475 (medium) | 1440-1460 (medium) | Bending |

| C-O | 1050-1150 (strong) | Weak | Stretching |

| C-I | 500-600 (medium) | Strong | Stretching |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov To perform this analysis, a suitable single crystal of 1,10-Undecanediol, 11-iodo- must first be grown. nih.gov

If a successful crystal structure is obtained, it would provide precise data on:

Bond Lengths and Angles: Accurate measurements of all bond lengths (C-C, C-O, C-I, C-H, O-H) and angles, confirming the molecular geometry.

Conformation: The exact conformation of the long undecane chain in the solid state, including its torsion angles.

Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice. This would clearly show the hydrogen bonding network formed by the hydroxyl groups of adjacent molecules and any potential halogen bonding interactions involving the iodine atom.

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry. nih.gov

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. youtube.comyoutube.com This pattern is then used to generate an electron density map, into which the atomic model of the molecule is fitted and refined. youtube.com

Advanced Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatography is essential for assessing the purity of 1,10-Undecanediol, 11-iodo- and for separating it from any starting materials, byproducts, or isomers. nih.gov

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary technique for assessing the purity of volatile and thermally stable compounds. Due to the hydroxyl group, derivatization (e.g., silylation) may be required to increase the volatility and prevent peak tailing of 1,10-Undecanediol, 11-iodo-.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purity analysis and preparative separation. researchgate.net For a molecule like 1,10-Undecanediol, 11-iodo-, which has moderate polarity, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Stationary Phase: A nonpolar stationary phase, such as C18 or C8 bonded silica, would be effective. google.com

Mobile Phase: A polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compound from the column.

Detection: A UV detector may have limited utility due to the lack of a strong chromophore, making a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) more suitable. researchgate.net

HPLC is particularly powerful for separating positional isomers if they were present in a sample, as small differences in structure can lead to different retention times on the column. mtc-usa.comnih.gov

Theoretical and Computational Studies of 1,10 Undecanediol, 11 Iodo

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. nih.govwikipedia.org For 1,10-undecanediol (B8456778), 11-iodo-, these calculations can provide fundamental insights into its stability and reactivity. By solving approximations of the Schrödinger equation, it is possible to determine molecular orbital energies, electron density distribution, and other key electronic properties. wikipedia.org

Key predictable properties include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. physchemres.org The HOMO-LUMO gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. For a molecule like 1,10-undecanediol, 11-iodo-, the terminal iodine atom is expected to significantly influence the localization and energy of these frontier orbitals.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this diol, the oxygen atoms of the hydroxyl groups would be electron-rich, while the carbon atom bonded to the iodine (C11) would be electrophilic, making it susceptible to nucleophilic attack.

Partial Atomic Charges: These calculations quantify the charge localized on each atom. This data is critical for understanding dipole moments and intermolecular interactions. The iodine atom will carry a partial negative charge due to its electronegativity, but the C-I bond's polarizability is a key factor in its reactivity.

Table 1: Predicted Electronic Properties of 1,10-Undecanediol, 11-iodo- (Illustrative DFT Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.6 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a polar molecule capable of dipole-dipole interactions. |

| Partial Charge on I | -0.15 e | Shows the electron-withdrawing nature of iodine in this context. |

| Partial Charge on C11 | +0.10 e | Highlights the electrophilic nature of the carbon attached to iodine. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long, flexible undecane (B72203) chain, 1,10-undecanediol, 11-iodo- can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are an ideal computational technique to explore this conformational landscape. kcl.ac.ukkcl.ac.uk By simulating the atomic motions over time, MD can reveal the most stable conformers and the dynamics of their interconversion.

Conformational Analysis: The presence of two hydroxyl groups allows for the possibility of intramolecular hydrogen bonding, which could lead to folded or cyclic conformations being energetically favorable in non-polar environments. MD simulations can quantify the probability of these conformations.

Intermolecular Interactions: In a condensed phase, 1,10-undecanediol, 11-iodo- will engage in various intermolecular interactions. The hydroxyl groups are capable of forming strong hydrogen bonds, both as donors and acceptors. nih.govyoutube.com The long alkyl chain will contribute to van der Waals forces. youtube.com MD simulations of multiple molecules can model these interactions, predicting properties like liquid density and the structure of molecular aggregates. nih.govkcl.ac.uk The simulations can also reveal how solvent molecules arrange around the diol, a critical aspect for understanding its solubility.

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Conformation | Energy (kJ/mol) | Description |

| Intramolecular H-Bond | Folded | -15 | Stabilizing interaction between the two hydroxyl groups. |

| Intermolecular H-Bond | Dimer (Head-to-Head) | -25 | Strong interaction between the hydroxyl groups of two molecules. |

| Van der Waals | Linear Chain Packing | -40 | Collective dispersion forces along the alkyl chains in an aggregate. |

| Solvent Interaction (Water) | Solvated | - | Analysis of the radial distribution function would show strong H-bonding with water molecules around the hydroxyl groups. |

Note: This table provides exemplary data to illustrate the types of energetic information obtainable from MD simulations.

Predictive Modeling of Reaction Selectivity and Pathway Energetics

Computational chemistry can be used to model the reaction pathways of 1,10-undecanediol, 11-iodo-. byu.eduprinceton.edu A primary reaction of interest would be the nucleophilic substitution at the C11 position, displacing the iodide ion. Predictive models can determine the energetics of such reactions, including the activation energies of transition states. chemrxiv.orgnist.gov

Reaction Pathway Energetics: By calculating the energy of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the prediction of reaction rates and the determination of whether a reaction is thermodynamically favorable. For example, the S_N2 reaction with a nucleophile like hydroxide (B78521) can be modeled to find the energy barrier for the displacement of the iodide.

Selectivity Prediction: The molecule has multiple reactive sites. While the C-I bond is the most likely site for nucleophilic attack, the hydroxyl groups can also react, for instance, in an acid-catalyzed etherification. Computational models can compare the activation energies for reactions at different sites, thus predicting the selectivity under various conditions. chemrxiv.org This is particularly useful when designing synthetic routes where chemoselectivity is crucial.

Table 3: Predicted Energetics for a Hypothetical S_N2 Reaction (Illustrative)

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Method |

| Reactants | 1,10-Undecanediol, 11-iodo- + OH⁻ | 0 | DFT (B3LYP/6-31G) |

| Transition State | [HO···C₁₁H₂···I]⁻ complex | +22.5 | DFT (B3LYP/6-31G) |

| Products | 1,10,11-Undecanetriol + I⁻ | -15.0 | DFT (B3LYP/6-31G*) |

Note: The values presented are hypothetical for the reaction of 1,10-undecanediol, 11-iodo- with a hydroxide nucleophile and serve to illustrate the output of reaction pathway modeling.

Emerging Research Frontiers and Future Perspectives for 1,10 Undecanediol, 11 Iodo

Sustainable and Green Chemistry Approaches to Synthesis and Transformations

The principles of green chemistry are increasingly pivotal in guiding synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. rsc.org The synthesis and subsequent transformations of 1,10-Undecanediol (B8456778), 11-iodo- are prime candidates for the application of these principles.

The most direct precursor to 1,10-Undecanediol, 11-iodo- is 1,11-Undecanediol. The key transformation is the selective mono-iodination of one of the two primary hydroxyl groups. Traditional methods for converting alcohols to iodides often involve harsh reagents with poor atom economy, such as using triphenylphosphine (B44618) and iodine, which generates a stoichiometric amount of triphenylphosphine oxide as a byproduct that can be difficult to remove. thieme-connect.com

Green alternatives are actively being sought. One promising approach is the use of catalytic systems with safer, more benign reagents. For instance, employing sodium iodide in conjunction with a recyclable, non-toxic Lewis acid catalyst in a greener solvent could provide a more sustainable route. cmu.edu The use of ionic liquids as both solvent and catalyst is another area of interest, as they can enhance reaction rates and allow for easy separation and recycling of the catalytic system. nih.govgoogle.comresearchgate.net

Table 1: Comparison of Synthetic Approaches for the Iodination of Primary Alcohols

| Method | Reagents | Advantages | Disadvantages | Green Chemistry Relevance |

| Classical Method | PPh₃, I₂, Imidazole | High regioselectivity for primary alcohols. thieme-connect.com | Poor atom economy (stoichiometric PPh₃O waste), difficult purification. thieme-connect.com | Low |

| Lewis Acid Catalysis | NaI, CeCl₃·7H₂O | Inexpensive, water-tolerant Lewis acid. cmu.edu | Requires reflux conditions, moderate reaction times. cmu.edu | Moderate (recyclable catalyst) |

| Ionic Liquids | N-Iodosuccinimide (NIS), Brønsted-acidic IL | Dual solvent/catalyst role, mild conditions, recyclable. nih.gov | Higher initial cost of ionic liquids. | High (solvent replacement, recyclability) |

| Biocatalysis | Halogenase Enzymes | High selectivity, mild aqueous conditions. nih.govbiorxiv.org | Limited enzyme availability and substrate scope. nih.gov | Very High (renewable catalyst, benign conditions) |

Transformations of 1,10-Undecanediol, 11-iodo- can also be designed with sustainability in mind. The iodide is an excellent leaving group, making the compound a valuable intermediate for nucleophilic substitution reactions. Green approaches to these transformations would involve using water as a solvent where possible, employing phase-transfer catalysis to facilitate reactions between immiscible phases and reduce the need for organic solvents, or utilizing catalysts that allow for high efficiency under mild conditions. slideshare.netcrdeepjournal.org

Catalysis Development for Enhanced Selectivity and Efficiency

A significant challenge in the synthesis of 1,10-Undecanediol, 11-iodo- from 1,11-Undecanediol is achieving high regioselectivity for mono-iodination over di-iodination. The two primary hydroxyl groups have similar reactivity, making statistical product mixtures likely without precise control. The development of advanced catalytic systems is crucial to overcome this hurdle.

Organocatalysis has emerged as a powerful tool for selective functionalization. rsc.orgresearchgate.net Chiral or specifically designed achiral organocatalysts can form transient, non-covalent interactions (such as hydrogen bonding or halogen bonding) with the diol substrate, differentiating between the two hydroxyl groups and directing the reagent to one specific site. nih.govacs.orgresearchgate.net For instance, a catalyst could bind to one hydroxyl group, sterically shielding it while activating the other for iodination.

Phase-Transfer Catalysis (PTC) offers another strategy for enhancing efficiency, particularly when using inorganic iodide salts (e.g., KI or NaI) which are typically soluble in an aqueous phase, while the long-chain diol is soluble in an organic phase. slideshare.netwikipedia.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can transport the iodide anion into the organic phase to react with the diol, which may be activated by conversion to a sulfonate ester. rsc.orgdalalinstitute.com This approach can accelerate reaction rates and allow for milder reaction conditions.

Enzymatic catalysis using halogenase enzymes presents a highly attractive, albeit challenging, avenue. nih.govtandfonline.com Halogenases can exhibit exquisite chemo-, regio-, and stereoselectivity under mild, aqueous conditions. biorxiv.orgresearchgate.net While naturally occurring halogenases that act on long-chain aliphatic diols are not common, protein engineering and directed evolution could be employed to develop a biocatalyst tailored for the selective mono-iodination of 1,11-Undecanediol.

Table 2: Catalytic Strategies for Regioselective Functionalization of Diols

| Catalysis Type | Principle | Potential for 1,11-Undecanediol | Key Advantages |

| Organocatalysis | Non-covalent interactions guide reagents to a specific site. rsc.org | High potential for selective mono-functionalization. | Metal-free, mild conditions, tunable catalyst structure. researchgate.net |

| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants. slideshare.net | Enhances reaction rates with inexpensive iodide salts. | Milder conditions, operational simplicity. crdeepjournal.org |

| Biocatalysis | Enzyme active site provides precise control over reactivity. nih.gov | Ultimate selectivity if a suitable enzyme can be developed. biorxiv.org | Environmentally benign, extremely high selectivity. researchgate.net |

Exploration of Novel Applications in Chemical Research and Development

The bifunctional nature of 1,10-Undecanediol, 11-iodo- makes it a valuable building block for a variety of novel applications in materials science, polymer chemistry, and synthetic organic chemistry.

In polymer chemistry , this compound could serve as a versatile monomer or chain-functionalizing agent. specialchem.com The hydroxyl group can participate in polymerization reactions to form polyesters or polyurethanes, while the terminal iodide remains available for post-polymerization modification. This would allow for the synthesis of polymers with precisely placed functional handles along the backbone or at the chain end, which could be used for grafting other polymer chains, attaching bioactive molecules, or developing self-healing materials.

As a linker molecule , its long, flexible undecane (B72203) chain can be used to connect different molecular fragments. For example, the hydroxyl end could be attached to a solid support or a nanoparticle, while the iodo- end is used to couple with a catalytically active species or a targeting molecule for biomedical applications.

In synthetic organic chemistry , 1,10-Undecanediol, 11-iodo- is an ideal starting material for the synthesis of other α,ω-bifunctional long-chain molecules. The iodide can be converted into a wide range of other functional groups through nucleophilic substitution or cross-coupling reactions, while the hydroxyl group can be protected and deprotected as needed or oxidized to an aldehyde or carboxylic acid. This provides access to a library of C11 compounds with different functionalities at each end.

Table 3: Potential Applications of 1,10-Undecanediol, 11-iodo-

| Research Area | Application | Role of the Compound |

| Polymer Science | Synthesis of functional polymers | Monomer with a modifiable side group; chain-end functionalizing agent. |

| Materials Science | Surface modification | Anchor molecule for attaching functional groups to surfaces via the -OH group. |

| Supramolecular Chemistry | Synthesis of complex architectures | Bifunctional linker to connect molecular components. |

| Medicinal Chemistry | Drug delivery systems | Linker to attach drugs to carrier molecules or nanoparticles. |

| Organic Synthesis | Synthesis of complex natural products | Versatile C11 building block for creating long-chain natural products. |

Challenges and Opportunities in the Synthesis and Utilization of Multifunctional Halogenated Diols

Despite their potential, the synthesis and widespread use of multifunctional halogenated diols like 1,10-Undecanediol, 11-iodo- face several challenges that also represent significant opportunities for research and innovation.

Challenges:

Regioselectivity: As previously discussed, achieving selective mono-halogenation of a symmetric diol is the primary synthetic hurdle. Without a robust and scalable selective method, the utility of the target compound is limited due to purification difficulties and low yields.

Competing Reactions: The conditions used for iodination must be mild enough to avoid side reactions such as elimination (if a secondary alcohol were present) or ether formation between two diol molecules.

Orthogonal Reactivity: In subsequent transformations, reaction conditions must be chosen carefully to ensure that only one of the two functional groups reacts. For example, a strong base used in a reaction at the iodo- end might deprotonate the hydroxyl group, leading to unwanted side products.

Stability: The carbon-iodine bond is light and heat sensitive, which can pose challenges for storage and handling, as well as for reactions that require elevated temperatures.

Opportunities:

Development of Novel Catalysts: The need for selective synthesis provides a strong impetus for the design of new catalysts, whether they are organocatalysts, transition metal complexes, or engineered enzymes. Success in this area would have broad implications beyond just this specific molecule. rsc.orgbiorxiv.org

Access to New Chemical Space: Overcoming the synthetic challenges would provide routine access to a valuable class of bifunctional building blocks. This would enable chemists to design and synthesize novel polymers, complex molecules, and functional materials that are currently difficult to access.

Advancement of Green Chemistry: The synthesis of 1,10-Undecanediol, 11-iodo- serves as an excellent case study for applying and advancing green chemistry principles, from catalyst design to the use of benign solvents and reagents. rsc.org

Platform for Versatile Transformations: The presence of two distinct and highly useful functional groups (-OH and -I) makes this molecule a platform for a wide array of chemical transformations, offering significant synthetic flexibility from a single starting material.

Q & A

Q. Answer :

- Reagent selection : Use NaI in acetone as the nucleophilic substitution agent for introducing iodine at the terminal position, as demonstrated in analogous reactions for alkyl halide synthesis .

- Temperature control : Maintain reaction temperatures between 50–70°C to optimize substitution efficiency while minimizing side reactions (e.g., elimination).

- Purification : Employ column chromatography with a polar stationary phase (e.g., silica gel) and a gradient eluent system (hexane/ethyl acetate) to isolate the product. Validate purity via thin-layer chromatography (TLC) and NMR spectroscopy .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for 1,10-Undecanediol, 11-iodo-?

Q. Answer :

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR chemical shifts) or reference spectra from structurally similar iodinated diols .

- Artifact identification : Investigate solvent impurities (e.g., residual acetone) or incomplete deuterium exchange in NMR samples, which may cause unexpected peaks .

- Dynamic effects : For IR, ensure samples are anhydrous; hydroxyl stretching vibrations (3200–3600 cm⁻¹) may shift due to hydrogen bonding with residual solvents .

What safety protocols are essential for handling 1,10-Undecanediol, 11-iodo- in laboratory settings?

Q. Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts .

- Emergency measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

- Waste disposal : Collect iodine-containing waste in sealed containers labeled for halogenated organics, adhering to institutional hazardous waste guidelines .

How should researchers design experiments to study the reactivity of 1,10-Undecanediol, 11-iodo- in cross-coupling reactions?

Q. Answer :

- Catalyst screening : Test palladium (Pd), copper (Cu), or nickel (Ni) catalysts to optimize C–I bond activation. Monitor reaction progress via GC-MS or HPLC .

- Solvent optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for stabilizing transition states in Suzuki-Miyaura couplings .

- Control experiments : Include negative controls (e.g., no catalyst) and compare with analogous bromo/chloro derivatives to assess iodine’s leaving-group efficiency .

What methodological frameworks are recommended for analyzing contradictory results in the compound’s biological activity?

Q. Answer :

- Dose-response validation : Replicate assays across multiple concentrations (e.g., IC₅₀, EC₅₀) to confirm activity trends. Use statistical tools (e.g., ANOVA) to assess significance .

- Structural analogs : Synthesize and test derivatives with modified chain lengths or substituents to isolate structure-activity relationships (SAR) .

- Literature benchmarking : Compare findings with published data on similar iodinated alkanols, noting discrepancies in assay conditions (e.g., cell lines, incubation times) .

How can researchers characterize the compound’s stability under varying storage conditions?

Q. Answer :

- Accelerated degradation studies : Expose samples to heat (40–60°C), light, or humidity. Monitor decomposition via HPLC at intervals (e.g., 0, 7, 14 days) .

- Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to prolong shelf life.

- Analytical thresholds : Define acceptable degradation limits (e.g., ≤5% impurity) based on intended applications (e.g., drug intermediates) .

What advanced techniques are suitable for elucidating the compound’s conformational dynamics?

Q. Answer :

- Dynamic NMR (DNMR) : Probe rotational barriers in the diol backbone by variable-temperature ¹H NMR (e.g., –40°C to 60°C) .

- Molecular dynamics (MD) simulations : Model solvent interactions and chain flexibility using force fields (e.g., AMBER) .

- X-ray crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to resolve solid-state structures .

How should researchers address discrepancies in reported synthetic yields for this compound?

Q. Answer :

- Reproducibility audits : Verify stoichiometry, reagent purity, and reaction times against published protocols. Document deviations meticulously .

- Byproduct analysis : Use high-resolution mass spectrometry (HRMS) to identify side products (e.g., elimination or oxidation derivatives) .

- Collaborative validation : Share protocols with independent labs to confirm yield reproducibility, addressing potential operator-dependent variables .

What strategies are recommended for integrating this compound into polymer or supramolecular systems?

Q. Answer :

- Functional group compatibility : Exploit the diol’s hydroxyl groups for esterification or urethane formation, ensuring iodine’s steric/electronic effects are considered .

- Self-assembly studies : Test solvent polarity (e.g., water/THF mixtures) to drive micelle or vesicle formation. Characterize via dynamic light scattering (DLS) .

- Thermal analysis : Use differential scanning calorimetry (DSC) to study phase transitions in polymer matrices .

How can researchers align their studies on this compound with ethical and reproducibility standards?

Q. Answer :

- FAIR data principles : Publish raw spectral data, synthetic protocols, and assay conditions in open repositories (e.g., Zenodo) .

- Ethical review : For biological studies, obtain institutional approval for human/animal testing and disclose conflicts of interest .

- Reproducibility checklist : Adopt frameworks like ARRIVE or MIAME to ensure methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.